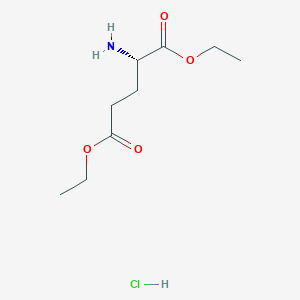

H-Glu(OEt)-OEt.HCl

Description

The exact mass of the compound Diethyl L-glutamate hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Acidic - Glutamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl (2S)-2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c1-3-13-8(11)6-5-7(10)9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEQLMQNPBNMSL-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16450-41-2 (Parent) | |

| Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

239.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118-89-4 | |

| Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl L-glutamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to H-Glu(OEt)-OEt.HCl (Diethyl L-Glutamate Hydrochloride)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

H-Glu(OEt)-OEt.HCl, known systematically as L-Glutamic acid diethyl ester hydrochloride, is a chemically protected derivative of the non-essential amino acid L-Glutamic acid.[1][2][3] Its primary utility lies in its role as a versatile building block in organic and medicinal chemistry. By esterifying both the alpha- and gamma-carboxylic acid groups, the molecule's reactivity is channeled through its free primary amine, making it an invaluable starting material for peptide synthesis and the development of complex pharmaceutical intermediates.[4][5] This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols relevant to its use in a research and development setting.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the diethyl ester of L-glutamic acid. The ester groups serve as protecting groups for the carboxylic acid functionalities, preventing them from participating in undesired side reactions, particularly during amide bond formation. Its hydrochloride form enhances stability and improves solubility in certain solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1118-89-4 | [2][6][7][8] |

| Molecular Formula | C₉H₁₇NO₄·HCl | [2][4][5] |

| Molecular Weight | 239.70 g/mol | [2][3][4][6] |

| Appearance | White to off-white crystalline powder | [4][7][8][9] |

| Melting Point | 102-110 °C | [1][4][6][7][10] |

| Solubility | Soluble in water | [4][10] |

| Optical Rotation | [α]²⁰/D = +22.5 ± 2° (c=5% in Water) | [4] |

| Density | 1.08 g/cm³ | [6] |

| SMILES | CCOC(=O)CC--INVALID-LINK--N.Cl | [2][11] |

| Recommended Storage | Store at -20°C for long-term stability | [2][3][6] |

Core Applications in Research and Development

The unique structure of this compound makes it a strategic component in several scientific domains.

Peptide Synthesis

The primary application of this compound is in solution-phase peptide synthesis.[7] It serves as a glutamic acid residue where the side chain and C-terminus are protected. The free amine at the alpha-carbon is available to react with an N-protected amino acid to form a dipeptide, which can be further elongated.

Pharmaceutical and Drug Development

As a derivative of glutamic acid, a key neurotransmitter, this compound is a valuable intermediate in the synthesis of molecules targeting the central nervous system.[4] It is used in the development of:

-

Neurological Disorder Therapeutics: Serves as a scaffold for creating analogues of glutamate receptor modulators.[4]

-

Bioavailability Enhancement: Its properties can be leveraged to improve the solubility and absorption of active pharmaceutical ingredients (APIs).[4]

-

Anticonvulsant Drugs: It is used as an intermediate in the synthesis of anticonvulsant agents.[8]

Polymer Chemistry

This compound is a monomer for the synthesis of specialty polypeptides. Through polymerization, it can form poly(γ-ethyl-α-L-glutamic acid), a polymer with applications in drug delivery and biomaterials.[1]

Other Industrial Uses

Beyond the lab, it finds niche applications in the food industry as a flavor enhancer and in cosmetics as a moisturizing agent due to its amino acid backbone.[4][8]

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its subsequent use in a standard coupling reaction.

Laboratory-Scale Synthesis of this compound

This protocol is adapted from a documented industrial synthesis method.[1][7]

Materials:

-

L-Glutamic Acid

-

Ethanol

-

Triphosgene

-

Methyl tert-butyl ether (MTBE)

-

Nitrogen gas supply

-

Reaction vessel with cooling and distillation capabilities

Methodology:

-

Reaction Setup: In a suitable reaction vessel, combine L-Glutamic Acid, excess ethanol, and triphosgene.

-

Reaction Execution: Allow the reaction to proceed to completion under controlled temperature conditions.

-

Cooling and Quenching: Once the reaction is complete, cool the system to approximately 20-25°C.

-

Gas Removal: Purge the system with nitrogen gas for 30 minutes to remove residual hydrogen chloride gas generated during the reaction.

-

Solvent Removal: Recover excess ethanol and unreacted triphosgene via distillation.

-

Product Precipitation: To the resulting residue, add 100 mL of methyl tert-butyl ether to induce precipitation of the product.

-

Isolation and Drying: Filter the resulting solid and dry it thoroughly to yield the final product, L-glutamic acid diethyl ester hydrochloride, as a white solid. This process has been reported to achieve a purity of 99.7% and a yield of 98.0%.[1][7]

General Protocol for Dipeptide Synthesis using this compound

This protocol outlines a standard procedure for coupling an N-terminally protected amino acid to this compound.

Materials:

-

This compound

-

N-Boc-L-Alanine (or other N-protected amino acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HATU as coupling agent

-

1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization

-

N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) as a non-nucleophilic base

-

Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

Methodology:

-

Reactant Dissolution: Dissolve this compound and N-Boc-L-Alanine in an appropriate volume of anhydrous DCM or DMF.

-

Base Addition: Add one equivalent of a tertiary base (e.g., NMM) to neutralize the hydrochloride salt and liberate the free amine.

-

Activator Addition: Add the coupling additive (e.g., HOBt) to the solution.

-

Coupling Initiation: Cool the reaction mixture to 0°C in an ice bath. Add the coupling agent (e.g., DCC) to initiate the amide bond formation.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours or until completion, monitoring by TLC or LC-MS.

-

Work-up and Purification: Upon completion, filter to remove the urea byproduct (in the case of DCC). Perform an appropriate aqueous work-up to remove unreacted starting materials and coupling reagents.

-

Isolation: Purify the resulting protected dipeptide (Boc-Ala-Glu(OEt)-OEt) using column chromatography.

Visualized Workflows and Conceptual Relationships

The following diagrams, generated using DOT language, illustrate key processes and relationships involving this compound.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Diagram 2: Peptide Coupling Workflow

Caption: General workflow for dipeptide synthesis.

Diagram 3: Conceptual & Functional Relationship

Caption: Relationship of this compound to L-Glutamic Acid.

Safety, Handling, and Toxicity

Handling:

-

Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

Storage:

-

For long-term stability, store in a tightly sealed container at -20°C.[2][3][6] Short-term storage at room temperature is also acceptable.[7][10]

Toxicity:

-

Acute toxicity data indicates a relatively low hazard profile. The LD50 for mice via the intraperitoneal route is >2 g/kg.[6][10]

-

As with all laboratory chemicals, avoid ingestion, inhalation, and direct contact with skin and eyes.

Conclusion

This compound is a cornerstone reagent for chemists and pharmaceutical scientists. Its utility as a protected form of L-glutamic acid provides a reliable and efficient route for the construction of peptides and complex organic molecules. The well-defined protocols for its synthesis and application, combined with its favorable physicochemical properties, ensure its continued importance in the discovery and development of new chemical entities.

References

- 1. Diethyl L-glutamate hydrochloride | 1118-89-4 [chemicalbook.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 6. This compound | CAS#:1118-89-4 | Chemsrc [chemsrc.com]

- 7. Diethyl L-glutamate hydrochloride CAS#: 1118-89-4 [m.chemicalbook.com]

- 8. omizzur.com [omizzur.com]

- 9. ruifuchem.com [ruifuchem.com]

- 10. sfdchem.com [sfdchem.com]

- 11. Glutamic acid diethyl ester hydrochloride | C9H18ClNO4 | CID 73960 - PubChem [pubchem.ncbi.nlm.nih.gov]

H-Glu(OEt)-OEt.HCl chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Glu(OEt)-OEt.HCl, also known as Diethyl L-glutamate hydrochloride. It is a derivative of L-glutamic acid, a non-essential amino acid, and serves as a crucial building block in various scientific and industrial applications.[1] This document details its chemical structure, physicochemical properties, synthesis protocols, and key applications, offering valuable insights for professionals in research and development.

Chemical Structure and Identification

This compound is the hydrochloride salt of the diethyl ester of L-glutamic acid. The structure features two ethoxy groups esterified to the alpha- and gamma-carboxyl groups of the glutamic acid backbone, with a protonated amino group.

-

IUPAC Name: diethyl (2S)-2-aminopentanedioate;hydrochloride[2]

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈ClNO₄ | [1][4] |

| Molecular Weight | 239.7 g/mol | [3][6] |

| Appearance | White to off-white crystalline powder | [6][8][9] |

| Melting Point | 108-110 °C | [1][4][7] |

| Boiling Point | 262 °C at 760 mmHg | [4] |

| Density | 1.08 g/cm³ | [4] |

| Solubility | Soluble in water | [1] |

| Optical Rotation | [α]¹⁸/D +22°, c = 1 in H₂O | [1] |

| Storage Conditions | -20°C or 0-8°C, inert atmosphere | [1][3][4][6] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of L-glutamic acid with ethanol. A detailed protocol based on literature is as follows:

Materials:

-

L-glutamic acid

-

Ethanol

-

Triphosgene

-

Methyl tert-butyl ether

-

Nitrogen gas

Procedure:

-

The reaction system is cooled.

-

Upon completion of the reaction, the system is cooled to 20-25°C.[7]

-

Hydrogen chloride gas generated during the reaction is removed by purging the system with nitrogen gas for 30 minutes.[7]

-

Excess triphosgene and ethanol are removed by distillation.[7]

-

To the resulting residue, 100 mL of methyl tert-butyl ether is added for pulping.[7]

-

The solid product is collected by filtration and dried.[7]

-

The final product is a white solid, L-glutamic acid diethyl ester hydrochloride, with a purity of approximately 99.7% and a yield of around 98.0%.[7]

Applications in Research and Development

This compound is a versatile compound with a broad range of applications across various industries.

-

Peptide Synthesis: It serves as a fundamental building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of glutamic acid residues into peptide chains.[1][6] Its protected carboxyl groups prevent unwanted side reactions during peptide coupling.

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[6] It is also used in research to study metabolic pathways and neurotransmitter functions.[6]

-

Food Industry: It is utilized as a flavor enhancer in food formulations.[6]

-

Cosmetics: Due to its moisturizing properties, it is a valuable ingredient in skincare products to enhance hydration.[6]

-

Agriculture: It is explored as a growth stimulant in fertilizers to promote healthier plant growth.[6]

-

Biochemical Research: Researchers use it for the papain-catalyzed polymerization of L-glutamic acid diethyl ester to form poly(gamma-ethyl-alpha-L-glutamic acid).

Workflow and Methodologies

The primary application for this compound in a research context is in peptide synthesis. The following diagram illustrates a generalized workflow for Solid-Phase Peptide Synthesis (SPPS) where this amino acid derivative would be utilized.

Caption: Workflow of Solid-Phase Peptide Synthesis.

Safety and Handling

This compound is intended for research use only and should not be used for diagnostic or medical purposes.[3] Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS). The acute toxicity (LD50) in mice via intraperitoneal injection is greater than 2 g/kg.[1][4]

References

- 1. sfdchem.com [sfdchem.com]

- 2. Glutamic acid diethyl ester hydrochloride | C9H18ClNO4 | CID 73960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. This compound | CAS#:1118-89-4 | Chemsrc [chemsrc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Diethyl L-glutamate hydrochloride | 1118-89-4 [chemicalbook.com]

- 8. ruifuchem.com [ruifuchem.com]

- 9. omizzur.com [omizzur.com]

- 10. This compound • Flamma Group [flammagroup.com]

An In-depth Technical Guide to L-Glutamic Acid Diethyl Ester Hydrochloride (H-Glu(OEt)-OEt.HCl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of L-Glutamic Acid Diethyl Ester Hydrochloride, a key building block in peptide synthesis and a compound of interest in neurochemical research.

Core Compound Data

L-Glutamic acid diethyl ester hydrochloride, denoted as H-Glu(OEt)-OEt.HCl, is a derivative of the non-essential amino acid L-glutamic acid. The esterification of both the alpha- and gamma-carboxylic acid groups enhances its utility in organic synthesis by protecting these reactive sites. The hydrochloride salt form improves the compound's stability and solubility in certain solvents.

| Property | Data | Citations |

| Molecular Formula | C₉H₁₇NO₄·HCl | [1] |

| Molecular Weight | 239.70 g/mol | [1] |

| CAS Number | 1118-89-4 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥98% | [2] |

Experimental Protocols

Synthesis of L-Glutamic Acid Diethyl Ester Hydrochloride

A common laboratory-scale synthesis of L-Glutamic Acid Diethyl Ester Hydrochloride involves the esterification of L-glutamic acid using ethanol in the presence of an activating agent such as triphosgene.[1]

Materials and Equipment:

-

500 mL four-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser with a system for absorbing HCl gas (e.g., connected to a 30% aqueous sodium hydroxide solution)

-

L-Glutamic acid (0.10 mol, 14.7 g)

-

Ethanol (300 g)

-

Triphosgene (0.08 mol, 25.0 g)

-

Methyl tert-butyl ether (100 mL)

-

Nitrogen gas supply

-

Distillation apparatus

-

Filtration and drying equipment

Procedure:

-

Equip a 500 mL four-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser connected to an HCl absorption system.

-

Charge the flask with 300 g of ethanol, 14.7 g (0.10 mol) of L-glutamic acid, and 25.0 g (0.08 mol) of triphosgene sequentially.[1]

-

Heat the reaction mixture to a temperature of 70-75°C and maintain this temperature with continuous stirring for 5 hours.[1]

-

After the reaction is complete, cool the system down to 20-25°C.

-

Remove the hydrogen chloride gas generated within the system by purging with nitrogen gas for 30 minutes.[1]

-

Recover the excess triphosgene and ethanol by distillation under reduced pressure.

-

To the resulting residue, add 100 mL of methyl tert-butyl ether for pulping (to precipitate the solid product).

-

Collect the white solid product by filtration and dry it thoroughly. This yields L-glutamic acid diethyl ester hydrochloride.[1]

-

The expected yield is approximately 23.5 g (98.0%), with a purity of around 99.7% as determined by liquid chromatography.[1]

Applications in Research and Development

Peptide Synthesis

This compound serves as a crucial building block in peptide synthesis. The ester groups protect the carboxylic acid functionalities of glutamic acid, allowing for the selective formation of peptide bonds via its free amino group. It is suitable for both solution-phase and solid-phase peptide synthesis (SPPS).[2][3]

General Protocol for Use in Solid-Phase Peptide Synthesis (SPPS):

While a specific protocol for a peptide containing this compound is highly dependent on the target sequence, the general workflow for incorporating this amino acid derivative into a growing peptide chain using the Fmoc/tBu strategy is as follows:

-

Resin Preparation: Start with a suitable resin (e.g., Wang or Rink amide resin) to which the first amino acid of the peptide sequence is attached. Swell the resin in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).[4]

-

Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine in DMF.[4]

-

Neutralization and Coupling:

-

The this compound must be neutralized to its free amine form before coupling. This is typically achieved in situ by adding a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to the reaction mixture.[4]

-

Activate the carboxylic acid of the incoming Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt).[4]

-

Add the neutralized this compound and the activated amino acid to the deprotected resin. Allow the coupling reaction to proceed until completion, which can be monitored using a ninhydrin test.[4]

-

-

Washing: After coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.[4]

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove any side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[4]

Neurochemical Research: Inhibition of Glutamic Acid Decarboxylase (GAD)

Glutamic acid decarboxylase (GAD) is the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA from glutamate.[5] As a derivative of glutamic acid, this compound is investigated as a potential inhibitor of GAD. Such inhibitors are valuable tools for studying the role of the GABAergic system in neurological disorders.

Experimental Workflow for GAD Inhibition Assay (Conceptual):

References

synonyms for H-Glu(OEt)-OEt.HCl

An In-depth Technical Guide to L-Glutamic Acid Diethyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Glutamic acid diethyl ester hydrochloride, a key building block in modern organic and medicinal chemistry. We will delve into its chemical identity, physical properties, primary applications, and detailed experimental protocols for its synthesis.

The compound with the common abbreviation H-Glu(OEt)-OEt.HCl is chemically known as L-Glutamic acid diethyl ester hydrochloride.[1][2][3][4] It is a derivative of the non-essential amino acid L-Glutamic Acid, where both the alpha and gamma carboxylic acid groups are esterified with ethanol, and the alpha-amino group is protonated as a hydrochloride salt.[3][4] This modification protects the carboxylic acid functionalities, allowing for selective reactions at the amino group, making it a valuable intermediate in chemical synthesis.[5]

A comprehensive list of its identifiers and synonyms is provided in the table below for easy reference.

| Identifier Type | Value |

| IUPAC Name | diethyl (2S)-2-aminopentanedioate;hydrochloride[6] |

| CAS Registry Number | 1118-89-4[1][2][3][4] |

| Molecular Formula | C9H17NO4·HCl[1][4] |

| Molecular Weight | 239.70 g/mol [1][3][7] |

| EC Number | 214-270-4[3][7] |

| PubChem ID | 12631225[1] |

| MDL Number | MFCD00012509[1][7] |

| Synonyms | Diethyl L-glutamate hydrochloride[2][3][4], L-Glu(OEt)-OEt·HCl[1][2], H-Glu(OEt)-OEt·HCl[2][4], L-Glutamic acid alpha,gamma-diethyl ester hydrochloride[4], GLUTAMIC ACID(OET)-OET HCL[4] |

Physicochemical Properties

The physical and chemical properties of L-Glutamic acid diethyl ester hydrochloride are crucial for its handling, storage, and application in experimental setups.

| Property | Value |

| Appearance | White to off-white crystalline powder[1][2][4] |

| Melting Point | 102-110 °C[1][7] |

| Purity | ≥98%[1][4] |

| Optical Rotation | [α]D20 = +22.5 ± 2º (c=5% in Water)[1] |

| Solubility | Good solubility in water and organic solvents[5] |

| Storage Conditions | 0-8°C[1] |

Applications in Research and Development

L-Glutamic acid diethyl ester hydrochloride is a versatile intermediate with a range of applications, primarily centered around organic synthesis and pharmaceutical development.

-

Peptide Synthesis : Its most common application is as a protected amino acid in both solution-phase and solid-phase peptide synthesis (SPPS).[3][5][7] The ester groups protect the carboxylic acids of the glutamic acid residue while the free amino group can participate in peptide bond formation.

-

Pharmaceutical Intermediate : It serves as a chiral building block in the synthesis of complex pharmaceutical compounds, including novel anti-tumor drugs where it can be a key component of diaminotransferase inhibitors.[5][8]

-

Chemical Research : In a broader context, it is used as a reagent and reference compound in stereoselective synthesis and organic chemistry research.[5] It can be used to synthesize oligo(γ-ethyl L-glutamate) and L-glutamic acid-based dendritic compounds.[3][7]

Experimental Protocols

Synthesis of L-Glutamic Acid Diethyl Ester Hydrochloride

A common and high-yield method for the preparation of L-Glutamic acid diethyl ester hydrochloride involves the esterification of L-glutamic acid. One documented procedure utilizes triphosgene in ethanol.[9]

Materials:

-

L-Glutamic Acid (0.10 mol, 14.7 g)

-

Ethanol (300 g)

-

Triphosgene (0.08 mol, 25.0 g)

-

Methyl tert-butyl ether (MTBE, 100 mL)

-

Nitrogen gas

-

500 mL four-necked flask, mechanical stirrer, thermometer, reflux condenser, and an absorption system with 30% aqueous sodium hydroxide.

Procedure:

-

To a 500 mL four-necked flask equipped with a stirrer, thermometer, and reflux condenser (connected to a sodium hydroxide trap), add 300 g of ethanol.

-

Sequentially add 14.7 g (0.10 mol) of L-glutamic acid and 25.0 g (0.08 mol) of triphosgene to the flask.

-

Heat the reaction mixture to 70-75°C and maintain this temperature with stirring for 5 hours.

-

After the reaction is complete, cool the system to 20-25°C.

-

Purge the system with nitrogen gas for 30 minutes to remove any generated hydrogen chloride gas.

-

Recover the excess triphosgene and ethanol by distillation.

-

Add 100 mL of methyl tert-butyl ether to the residue to form a slurry (pulping).

-

Filter the resulting solid and dry it to obtain the final product, L-glutamic acid diethyl ester hydrochloride, as a white solid.

This method has been reported to yield a product with a purity of 99.7% and a yield of 98.0%.[9]

Workflow Visualization

The following diagram illustrates the general workflow for utilizing this compound in a standard Fmoc-based solid-phase peptide synthesis (SPPS) cycle.

Caption: General workflow for incorporating this compound in Fmoc-SPPS.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Diethyl L-Glutamate Hydrochloride 1118-89-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Diethyl L-glutamate hydrochloride CAS#: 1118-89-4 [m.chemicalbook.com]

- 4. omizzur.com [omizzur.com]

- 5. leapchem.com [leapchem.com]

- 6. apexbt.com [apexbt.com]

- 7. L -Glutamic acid diethyl ester 97 1118-89-4 [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

- 9. Diethyl L-glutamate hydrochloride synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Safety and Handling of H-Glu(OEt)-OEt.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for H-Glu(OEt)-OEt.HCl (L-Glutamic acid diethyl ester hydrochloride). The information is compiled from various safety data sheets and chemical suppliers to ensure a thorough understanding of the potential hazards and the necessary measures to mitigate them.

Chemical Identification and Physical Properties

This compound is a derivative of L-glutamic acid and is commonly used in pharmaceutical and biochemical research.[1][2][3] A clear understanding of its physical and chemical properties is the first step in safe handling.

| Property | Value | Reference |

| Chemical Name | L-Glutamic acid α,γ diethyl ester hydrochloride salt | [4] |

| Synonyms | H-Glu(OEt)-OEt HCl, L-Glutamic acid diethyl ester hydrochloride | [4] |

| CAS Number | 1118-89-4 | [1] |

| Molecular Formula | C9H18ClNO4 | [4] |

| Molecular Weight | 239.7 g/mol | [5] |

| Appearance | White to off-white powder/microcrystalline powder | [6] |

| Melting Point | 108-110 °C (lit.) | [1] |

| Boiling Point | 262 °C at 760 mmHg | [1] |

| Flash Point | 86.3 °C | [1] |

| Density | 1.08 g/cm³ | [1] |

| Vapor Pressure | 0.0112 mmHg at 25°C | [1] |

Hazard Identification and GHS Classification

The hazard classification for this compound can be inconsistent across suppliers. While some sources indicate no known hazards, others classify it as hazardous to the aquatic environment.[4] It is crucial to handle the substance with care, assuming it may pose certain risks.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Hazardous to the aquatic environment, short-term (Acute) - Category 1 | môi trường | Warning | H400: Very toxic to aquatic life |

Note: The GHS pictograms and statements are based on available data. A comprehensive risk assessment should be conducted prior to handling.

Toxicological Information

Limited toxicological data is available for this compound. The known acute toxicity data is summarized below.

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |

| LD50 (Lethal dose, 50 percent kill) | Intraperitoneal | Rodent - mouse | >2 g/kg | Details of toxic effects not reported other than lethal dose value | [1] |

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to precautionary statements and the use of appropriate personal protective equipment are essential to minimize exposure and ensure safety.

| Category | Precautionary Statement |

| Prevention | P273: Avoid release to the environment. |

| Response | P391: Collect spillage. |

| Disposal | P501: Dispose of contents/container to an appropriate treatment and disposal facility. |

| Personal Protective Equipment | Recommendation |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield. |

| Skin Protection | Wear impervious clothing, such as a lab coat or a full suit, and chemical-resistant gloves. |

| Respiratory Protection | If dusts are generated, use a dust respirator (e.g., N95 or P1 filter). In case of inadequate ventilation, a self-contained breathing apparatus should be used to avoid inhalation. |

| Hand Protection | Wear chemical-resistant gloves. |

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |

Handling and Storage

Proper handling and storage procedures are necessary to maintain the integrity of the chemical and the safety of the laboratory environment.

| Aspect | Procedure |

| Safe Handling | Handle in a well-ventilated place. Avoid formation of dust and aerosols. Avoid contact with skin and eyes. |

| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. Recommended storage temperatures vary by supplier, with some suggesting room temperature and others -20°C.[1][6][7] Always refer to the supplier's specific instructions. |

Spillage and Disposal

In the event of a spill, appropriate containment and disposal procedures must be followed.

| Spill Size | Procedure |

| Small Spill | Use appropriate tools to put the spilled solid in a convenient waste disposal container. |

| Large Spill | Use a shovel to put the material into a convenient waste disposal container. Avoid raising dust. |

| Disposal | Dispose of contents and container in accordance with local, regional, national, and international regulations. |

Experimental Protocols and Workflows

Caption: Safety and Handling Workflow for this compound

This guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical consult the most recent Safety Data Sheet provided by their supplier and adhere to all institutional and regulatory safety guidelines.

References

An In-depth Technical Guide to the Storage of L-Glutamic Acid Diethyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optimal storage conditions for L-Glutamic acid diethyl ester hydrochloride (CAS No. 1118-89-4), a versatile compound utilized in biochemical research and pharmaceutical development.[1] Adherence to proper storage protocols is critical to maintain the compound's stability, purity, and efficacy for use as a key intermediate in pharmaceutical synthesis and as a building block in peptide synthesis.[1]

Recommended Storage Conditions

L-Glutamic acid diethyl ester hydrochloride is a white to off-white crystalline powder that is stable under normal conditions.[2][3] However, its long-term stability is contingent on adherence to specific storage parameters. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It is also prudent to protect the compound from moisture, as hydrochloride salts of amino acid esters can be hygroscopic.

While specific temperature recommendations vary between suppliers, a consolidated overview is presented in the table below. For long-term storage, refrigeration or freezing is generally recommended to minimize potential degradation.

Table 1: Summary of Recommended Storage Temperatures for L-Glutamic acid diethyl ester hydrochloride

| Storage Temperature | Recommendation Source(s) | Notes |

| -20°C | Supplier Data | Recommended for long-term storage to ensure maximum stability. |

| 0-8°C | Supplier Data | A common recommendation for refrigerated storage. |

| 2-8°C | Supplier Data | A specific range for refrigerated storage. |

| 10-25°C | Supplier Data | Suitable for shorter-term storage in a controlled room temperature environment. |

| Room Temperature | Supplier Data | General recommendation, implying stability at ambient temperatures for limited periods. |

For optimal preservation of the compound's integrity, it is advisable to store it at or below 8°C, especially for long-term research or manufacturing purposes.

Stability and Reactivity Profile

L-Glutamic acid diethyl ester hydrochloride is generally stable but should be handled with care to avoid conditions that may lead to degradation.

-

Conditions to Avoid: Direct exposure to heat and moisture should be avoided.[3] Formation of dust should also be minimized.[3]

-

Incompatible Materials: The compound should be kept away from strong oxidizing agents.[2][3]

-

Hazardous Decomposition Products: Upon thermal decomposition, it may release hazardous substances such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[3]

Experimental Protocol: General Stability Testing

While a specific, validated stability testing protocol for L-Glutamic acid diethyl ester hydrochloride is not publicly available, a general protocol can be adapted from established guidelines for pharmaceutical substances, such as those from the International Council for Harmonisation (ICH).

Objective: To assess the stability of L-Glutamic acid diethyl ester hydrochloride under various environmental conditions over time.

Materials:

-

L-Glutamic acid diethyl ester hydrochloride (multiple batches, if available)

-

Appropriate primary packaging (e.g., amber glass vials with inert seals)

-

Controlled environment chambers (for temperature and humidity)

-

Photostability chamber

-

Analytical instrumentation (e.g., HPLC, GC, IR spectrometer, melting point apparatus)

Methodology:

-

Sample Preparation: Aliquot the test substance into the chosen primary packaging. Seal the containers properly.

-

Initial Analysis (Time Zero): Perform a complete analysis of the initial samples to establish baseline data for appearance, purity (e.g., by HPLC), moisture content, melting point, and spectral characteristics (e.g., IR).

-

Storage Conditions: Place the samples in controlled environment chambers under the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Refrigerated: 5°C ± 3°C

-

Frozen: -20°C ± 5°C

-

-

Photostability Testing: Expose samples to a light source according to ICH Q1B guidelines to assess the effects of light exposure.

-

Time Points for Testing: Withdraw samples from the chambers at predetermined intervals. For accelerated studies, typical time points are 0, 3, and 6 months.[5] For long-term studies, testing can be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5]

-

Analysis: At each time point, analyze the samples for the same parameters as in the initial analysis. Any significant change in appearance, a decrease in purity, or the appearance of degradation products should be documented.

-

Data Evaluation: Evaluate the data to determine the rate of degradation, if any, under each storage condition. This information can be used to establish a retest period or shelf life.

Applications and Handling Workflow

L-Glutamic acid diethyl ester hydrochloride is a key building block in peptide synthesis.[6][7] The following diagram illustrates a typical workflow for its use in solid-phase peptide synthesis.

Caption: Workflow for the use of L-Glutamic acid diethyl ester hydrochloride in peptide synthesis.

In addition to its role in synthesis, this compound is also used in neuroscience research as a non-selective agonist at excitatory amino acid receptors or as a glutamate receptor antagonist.[8][9]

Conclusion

The stability and efficacy of L-Glutamic acid diethyl ester hydrochloride are directly influenced by storage conditions. For optimal results in research and development, it is imperative to store this compound in a cool, dry, and well-ventilated area, protected from light and moisture, and in a tightly sealed container. Refrigerated or frozen storage is recommended for long-term preservation. By following these guidelines and implementing appropriate stability testing, researchers can ensure the quality and reliability of this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. japsonline.com [japsonline.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. L-谷氨酸二乙酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Effects of ketamine and L-glutamic acid diethyl ester on spatial and nonspatial learning tasks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. H-Glu(OEt)-OEt.HCl | 1118-89-4 | Benchchem [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Glutamic Acid Derivatives

This technical guide provides a detailed examination of the fundamental mechanisms of action of glutamic acid derivatives. As the primary excitatory neurotransmitter in the mammalian central nervous system, glutamate and its analogues are pivotal in a vast array of physiological and pathological processes.[1][2] Their actions are mediated through a complex family of receptors, which are the primary targets for these derivatives. This document outlines the signaling pathways, presents quantitative data on ligand-receptor interactions, and details key experimental protocols used in their study.

Primary Targets: Glutamate Receptors

Glutamic acid derivatives exert their effects by interacting with glutamate receptors, which are broadly classified into two superfamilies: ionotropic and metabotropic receptors.[1][3][4]

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast synaptic transmission.[4][5][6] Upon binding glutamate or an agonist derivative, a central ion channel opens, allowing the influx of cations such as Na+ and Ca2+, which leads to depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential (EPSP).[2][4] The iGluRs are further divided into three subtypes based on their selective agonists:

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades.[4][8][9] Their action is generally slower and more prolonged compared to iGluRs.[4] They are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms:

-

Group I (mGluR1, mGluR5): Couple to Gq/G11 proteins, activating phospholipase C (PLC).[1][8]

-

Group II (mGluR2, mGluR3): Couple to Gi/Go proteins, inhibiting adenylyl cyclase and reducing cAMP levels.[1]

-

Group III (mGluR4, mGluR6, mGluR7, mGluR8): Also couple to Gi/Go, leading to the inhibition of cAMP production.[1]

-

Mechanisms of Action and Signaling Pathways

Ionotropic Glutamate Receptors (iGluRs)

The activation of iGluRs by glutamic acid derivatives leads to rapid membrane depolarization. AMPA receptors are responsible for the initial fast excitatory component of synaptic transmission, while NMDA receptors, which require both glutamate binding and membrane depolarization to relieve a magnesium (Mg2+) block, contribute a slower, more prolonged component that allows for calcium influx.[5][10] This calcium influx is a critical trigger for many forms of synaptic plasticity, including long-term potentiation (LTP).[4][10]

Caption: Signaling pathway for Ionotropic Glutamate Receptors (iGluRs).

Metabotropic Glutamate Receptors (mGluRs)

The activation of mGluRs initiates a diverse range of intracellular signaling cascades, leading to widespread modulation of neuronal function.

Group I mGluRs: Activation of mGluR1 and mGluR5 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][11] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[11]

Caption: Signaling pathway for Group I Metabotropic Glutamate Receptors.

Group II & III mGluRs: Activation of these receptors leads to the inhibition of adenylyl cyclase via the Gi/o protein, resulting in decreased intracellular concentrations of cyclic AMP (cAMP) and reduced activity of protein kinase A (PKA). This pathway generally leads to a reduction in neuronal excitability.

Caption: Signaling pathway for Group II & III Metabotropic Glutamate Receptors.

Quantitative Data on Ligand-Receptor Interactions

The affinity (Kd, Ki), potency (EC50), and efficacy of glutamic acid derivatives are critical parameters in drug development. These values are determined through various assays, including radioligand binding and functional studies. Below are representative data for common derivatives.

Table 1: Binding Affinities and Potency of Selected Glutamic Acid Derivatives

| Derivative/Ligand | Receptor Subtype | Assay Type | Affinity (Ki/Kd) [nM] | Potency (EC50/IC50) [nM] | Mode of Action |

| Glutamate | NMDA | Binding | 250 - 500 | 1,000 - 3,000 | Endogenous Agonist |

| NMDA | NMDA | Binding | 300 - 600 | 2,000 - 5,000 | Selective Agonist |

| AMPA | AMPA | Binding | 5 - 15 | 1,000 - 10,000 | Selective Agonist |

| Kainic Acid | Kainate | Binding | 10 - 50 | 50 - 200 | Selective Agonist |

| MK-801 | NMDA | Binding | 3 - 10 | 30 - 100 | Non-competitive Antagonist[12] |

| CGP 39653 | NMDA (GluN2A/B) | Binding | 2 - 20 | 50 - 150 | Competitive Antagonist[13] |

| NBQX | AMPA/Kainate | Binding | 20 - 100 | 100 - 500 | Competitive Antagonist |

| (S)-3,4-DCPG | mGluR8 | Functional | ~1,000 (Ki) | 27 | Agonist |

| LY354740 | Group II mGluRs | Binding | 10 - 30 | 5 - 20 | Agonist |

Note: The values presented are approximate and can vary significantly based on the specific experimental conditions, tissue preparation, and assay methodology.

Experimental Protocols

Characterizing the interaction between glutamic acid derivatives and their receptors requires precise experimental methodologies.

Radioligand Binding Assay

This technique is the gold standard for determining the affinity and density of receptors.[14] It involves incubating a tissue homogenate (containing the receptors) with a radiolabeled ligand.

Detailed Protocol: Competitive Radioligand Binding Assay for NMDA Receptors

-

Tissue Preparation:

-

Homogenize rat cortical tissue in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[15]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.[15]

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes containing the receptors.[15]

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[15]

-

-

Assay Incubation:

-

In a 96-well plate, add the following to each well for a final volume of 250 µL:[15]

-

For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM glutamate).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for 60 minutes to reach equilibrium.[15]

-

-

Separation and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[15]

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[15]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

Caption: General workflow for a competitive radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through iGluRs and the resulting electrical currents in a single neuron, providing functional data on receptor activation and modulation.[10][16][17]

Detailed Protocol: Recording AMPA/NMDA Receptor Currents

-

Slice Preparation:

-

Acutely slice a brain region of interest (e.g., hippocampus) to a thickness of ~300 µm using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Allow slices to recover in oxygenated aCSF at a physiological temperature for at least 1 hour.

-

-

Recording Setup:

-

Transfer a slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF.

-

Visualize individual neurons using infrared differential interference contrast (IR-DIC) microscopy.

-

Prepare a recording pipette from borosilicate glass, with a tip resistance of 3-5 MΩ when filled with an internal solution (containing salts mimicking the intracellular environment).

-

-

Establishing a Recording:

-

Carefully approach a target neuron with the recording pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).

-

Apply gentle suction to rupture the membrane patch, achieving the "whole-cell" configuration, which allows electrical access to the cell's interior.

-

-

Data Acquisition:

-

Voltage-clamp the neuron at a specific holding potential (e.g., -70 mV) to record excitatory postsynaptic currents (EPSCs).

-

To isolate NMDA receptor currents, hold the cell at a depolarized potential (e.g., +40 mV) to relieve the Mg2+ block. AMPA receptor currents can be isolated by holding at -70 mV in the presence of an NMDA receptor antagonist.

-

Stimulate afferent fibers with a bipolar electrode to evoke synaptic responses.

-

Apply glutamic acid derivatives via the perfusion system to measure their effect on baseline currents or evoked EPSCs.

-

-

Data Analysis:

-

Measure the amplitude, rise time, and decay kinetics of the recorded currents.

-

Construct dose-response curves to determine the EC50 or IC50 of the applied derivative.

-

Analyze changes in current characteristics to understand the functional impact of the compound on receptor gating and kinetics.

-

References

- 1. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. researchgate.net [researchgate.net]

- 4. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 5. Ionotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. ijbs.com [ijbs.com]

- 8. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabotropic glutamate receptors: intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]

- 12. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for H-Glu(OEt)-OEt.HCl in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Glu(OEt)-OEt.HCl, or L-Glutamic acid diethyl ester hydrochloride, is a derivative of the amino acid L-glutamic acid where both the alpha and gamma carboxylic acid groups are protected as ethyl esters. This modification makes it a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of glutamic acid residues with temporary side-chain protection. The ethyl ester protecting group offers an alternative to the more common tert-butyl or benzyl esters, providing a different selectivity for deprotection and enabling the synthesis of complex peptide structures.

These application notes provide a comprehensive overview of the use of this compound in SPPS, including detailed protocols for both Fmoc/tBu and Boc/Bzl strategies, quantitative data on synthesis efficiency, and potential applications of the resulting peptides.

Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

| Property | Value | Reference |

| CAS Number | 1118-89-4 | [1] |

| Molecular Formula | C₉H₁₇NO₄·HCl | [1] |

| Molecular Weight | 239.7 g/mol | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water and polar organic solvents like DMF and DCM | |

| Storage | Store at 2-8°C |

Application in Solid-Phase Peptide Synthesis

This compound is typically used in its Nα-protected form, either as Fmoc-Glu(OEt)-OH or Boc-Glu(OEt)-OH, for incorporation into a growing peptide chain on a solid support. The ethyl ester on the side chain is generally stable to the conditions used for the removal of the temporary Nα-protecting group (piperidine for Fmoc and TFA for Boc).

Key Advantages of Using Glu(OEt) Derivatives:

-

Orthogonal Protection: The ethyl ester can be selectively cleaved under conditions that do not affect other common protecting groups, allowing for on-resin side-chain modifications.

-

Alternative to Standard Protecting Groups: Provides a different deprotection strategy compared to the acid-labile tert-butyl or hydrogenolysis-labile benzyl groups.

-

Reduced Steric Hindrance: The smaller size of the ethyl group compared to tert-butyl may lead to improved coupling efficiencies in sterically hindered sequences.

Experimental Protocols

The following are generalized protocols for the use of Fmoc-Glu(OEt)-OH and Boc-Glu(OEt)-OH in manual solid-phase peptide synthesis. Automated synthesizers can be programmed based on these fundamental steps.

Protocol 1: Fmoc-SPPS using Fmoc-Glu(OEt)-OH

This protocol outlines the steps for incorporating a Glu(OEt) residue into a peptide sequence using the Fmoc/tBu strategy.

1. Resin Swelling:

-

Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

2. Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes.

-

Drain the solution and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

3. Coupling of Fmoc-Glu(OEt)-OH:

-

In a separate vessel, pre-activate Fmoc-Glu(OEt)-OH (3-5 equivalents relative to resin loading) with a coupling agent such as HBTU/HATU (3-5 equivalents) and a base like N,N-Diisopropylethylamine (DIEA) (6-10 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step should be repeated.

4. Capping (Optional):

-

If the coupling is incomplete, cap the unreacted amino groups using a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.

5. Washing:

-

After complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.

6. Chain Elongation:

-

Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

7. Side Chain Deprotection (On-Resin Saponification - Optional):

-

To selectively remove the ethyl ester on-resin, treat the peptide-resin with a solution of 1M LiOH in a mixture of DMF/water. The reaction time and temperature need to be carefully optimized to avoid side reactions.

8. Cleavage and Global Deprotection:

-

After synthesis is complete, wash the resin with DCM and dry it under vacuum.

-

Treat the peptide-resin with a cleavage cocktail, typically a mixture of Trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[2] This step will cleave the peptide from the resin and remove most common acid-labile side-chain protecting groups. The ethyl ester of the glutamic acid side chain is generally stable to these conditions.

9. Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Boc-SPPS using Boc-Glu(OEt)-OH

This protocol outlines the steps for incorporating a Glu(OEt) residue into a peptide sequence using the Boc/Bzl strategy.

1. Resin Swelling:

-

Swell the appropriate resin (e.g., Merrifield, PAM) in DCM for 30-60 minutes.

2. Boc Deprotection:

-

Treat the resin with 25-50% TFA in DCM for 20-30 minutes.

-

Wash the resin with DCM (3-5 times).

3. Neutralization:

-

Neutralize the resin with a 10% solution of DIEA in DMF or DCM for 5-10 minutes.

-

Wash the resin thoroughly with DCM (3-5 times) and DMF (3-5 times).

4. Coupling of Boc-Glu(OEt)-OH:

-

Pre-activate Boc-Glu(OEt)-OH (3-5 equivalents) with a coupling agent such as HBTU/HOBt (3-5 equivalents) and DIEA (6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction with the Kaiser test.

5. Washing:

-

After complete coupling, wash the resin with DMF (3-5 times) and DCM (3-5 times).

6. Chain Elongation:

-

Repeat steps 2-5 for the subsequent amino acids.

7. Final Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) in the presence of scavengers (e.g., anisole, p-cresol) at 0°C for 1-2 hours. This will cleave the peptide from the resin and remove the benzyl-based side-chain protecting groups. The stability of the ethyl ester under these strong acidic conditions needs to be evaluated for each specific peptide.

8. Peptide Work-up and Purification:

-

After cleavage, precipitate the peptide in cold diethyl ether.

-

Wash the peptide with ether, dry, and purify by RP-HPLC.

Data Presentation

The following tables summarize expected quantitative data for SPPS incorporating a Glu(OEt) residue. Actual results may vary depending on the peptide sequence, scale, and specific conditions used.

Table 1: Typical Parameters for SPPS using Glu(OEt) Derivatives

| Parameter | Fmoc-SPPS | Boc-SPPS |

| Resin Loading | 0.3 - 0.8 mmol/g | 0.4 - 1.0 mmol/g |

| Amino Acid Excess | 3 - 5 equivalents | 3 - 5 equivalents |

| Coupling Agent Excess | 3 - 5 equivalents | 3 - 5 equivalents |

| Base Excess (DIEA) | 6 - 10 equivalents | 6 - 10 equivalents |

| Coupling Time | 1 - 2 hours | 1 - 2 hours |

| Deprotection Time | 2 x 10-15 min (20% piperidine/DMF) | 20 - 30 min (25-50% TFA/DCM) |

Table 2: Expected Yield and Purity

| Parameter | Expected Value | Notes |

| Coupling Efficiency (per step) | >99% | Monitored by a qualitative test (e.g., Kaiser test). |

| Crude Peptide Purity (by HPLC) | 60 - 85% | Highly dependent on peptide length and sequence. |

| Overall Yield (after purification) | 10 - 40% | Dependent on peptide length, sequence, and purification efficiency. |

Visualizations

Experimental Workflow for Fmoc-SPPS of a Peptide Containing Glu(OEt)

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Logical Relationship for Orthogonal Deprotection Strategy

Caption: Orthogonal protection strategy in peptide synthesis.

Potential Applications and Relevant Signaling Pathways

Peptides containing glutamic acid residues are involved in a myriad of biological processes. The incorporation of Glu(OEt) allows for the synthesis of peptides that can be used to study these processes or as potential therapeutics.

1. Neuroactive Peptides: Glutamate is the primary excitatory neurotransmitter in the central nervous system.[3][4][5] Peptides containing glutamic acid can modulate glutamatergic signaling pathways, which are crucial for synaptic plasticity, learning, and memory.[3][4]

- Relevant Signaling Pathways:

- NMDA and AMPA Receptor Signaling: These ionotropic glutamate receptors are fundamental for fast excitatory neurotransmission.[6]

- Metabotropic Glutamate Receptor (mGluR) Pathways: These G-protein coupled receptors modulate synaptic transmission and neuronal excitability through second messenger systems like the phosphoinositide pathway (activating PLC, IP3, and DAG) and by regulating cyclic AMP levels.[3][4]

2. Antimicrobial Peptides: Poly-γ-glutamic acid (γ-PGA) has demonstrated antimicrobial activity against various bacteria.[7][8] Synthetic peptides containing γ-linked glutamic acid residues, which can be synthesized using a Glu(OEt) strategy with subsequent side-chain modification, could be explored for their antimicrobial properties. The mechanism of action may involve disruption of the bacterial cell membrane or interference with essential cellular processes.[8]

3. Drug Delivery Systems: The biocompatible and biodegradable nature of poly-glutamic acid makes it an attractive candidate for drug delivery systems.[9][10] Peptides containing Glu(OEt) can be synthesized and subsequently modified to carry therapeutic agents, potentially targeting specific cells or tissues.

Signaling Pathway Diagram: Glutamate Receptor Signaling

Caption: Simplified overview of major glutamate signaling pathways.

Conclusion

This compound is a versatile building block for solid-phase peptide synthesis, offering an alternative side-chain protection strategy for glutamic acid. Its compatibility with both Fmoc and Boc chemistries, coupled with the potential for orthogonal deprotection of the ethyl ester, allows for the synthesis of a wide range of peptides for various research and drug development applications. The provided protocols serve as a foundation for the successful incorporation of Glu(OEt) into synthetic peptides, opening avenues for the exploration of their roles in neuroscience, antimicrobial research, and drug delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 3. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Peptide and Lipid Modulation of Glutamatergic Afferent Synaptic Transmission in the Solitary Tract Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial activity of gamma-poly (glutamic acid), a preservative coating for cherries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Poly (γ) glutamic acid: a unique microbial biopolymer with diverse commercial applicability [frontiersin.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Coupling Reagents Compatible with H-Glu(OEt)-OEt.HCl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to selecting and utilizing coupling reagents for peptide synthesis involving L-Glutamic acid diethyl ester hydrochloride (H-Glu(OEt)-OEt.HCl). This document outlines compatible reagents, protocols for their use, and considerations for minimizing side reactions to achieve high-yield and high-purity peptide products.

Introduction

L-Glutamic acid diethyl ester hydrochloride is a common building block in peptide synthesis, where the formation of the amide bond is a critical step. The choice of coupling reagent is paramount to ensure efficient and clean coupling, minimizing side reactions such as racemization, which can be a concern with glutamic acid derivatives. This document explores a range of modern coupling reagents and provides protocols for their effective use with this compound in solution-phase peptide synthesis.

Overview of Compatible Coupling Reagents

A variety of coupling reagents are available for peptide synthesis, each with distinct activation mechanisms and reactivity profiles. They can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. The selection of an appropriate reagent depends on factors such as the complexity of the peptide sequence, the steric hindrance of the amino acids, and the desired reaction conditions.

Key Classes of Coupling Reagents:

-

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and widely used. They function by activating the carboxylic acid to form a reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, they are almost always used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[1]

-

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are known for their high reactivity and are particularly useful for coupling sterically hindered amino acids. They form highly reactive OBt active esters.[2]

-

Aminium/Uronium Salts: This class includes some of the most efficient and popular coupling reagents.

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are widely used and provide good results with minimal racemization when HOBt is added.[3][4]

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is generally more reactive than HBTU due to the electronic properties of its HOAt core.[5] This leads to faster reactions and is often the reagent of choice for difficult couplings to minimize epimerization.[3][5]

-

COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure. It is considered one of the most efficient coupling reagents, with a better safety profile than HOBt and HOAt-based reagents, and is highly soluble in a wide range of solvents.[6]

-

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the performance of various coupling reagents. While direct comparative data for this compound is limited in the literature, this table is compiled from general performance characteristics and data from studies on similar amino acid derivatives. The yields and racemization levels are indicative and can vary based on specific reaction conditions.

| Coupling Reagent/Additive | Base (Equivalents) | Typical Reaction Time (Solution Phase) | Typical Yield Range (%) | Relative Racemization Risk | Key Considerations |

| DIC/HOBt | DIPEA (2.0) | 2 - 12 h | 85 - 95 | Low to Moderate | Cost-effective; byproduct (diisopropylurea) is soluble.[1] |

| EDC/HOBt | DIPEA (2.0) | 2 - 12 h | 85 - 95 | Low to Moderate | Water-soluble carbodiimide and byproduct, useful for aqueous workups. |

| HBTU/HOBt | DIPEA (2.0) | 1 - 4 h | 90 - 98 | Low | Efficient and widely used; byproducts are generally soluble.[3][4] |

| HATU | DIPEA (2.0) | 0.5 - 2 h | 95 - >99 | Very Low | Highly efficient, especially for difficult couplings; faster than HBTU.[3][5] |

| PyBOP | DIPEA (2.0) | 1 - 4 h | 90 - 98 | Low | Good for sterically hindered couplings; byproduct (HMPA from original BOP) is carcinogenic, but PyBOP avoids this.[2] |

| COMU | DIPEA (1.0 - 2.0) | 0.5 - 2 h | 95 - >99 | Very Low | High coupling efficiency, safer (non-explosive) byproducts, good solubility.[6] |

Note: Equivalents of reagents are typically based on the limiting reactant, which is often the N-protected amino acid. DIPEA (N,N-Diisopropylethylamine) is a commonly used non-nucleophilic base.

Experimental Protocols

The following are generalized protocols for solution-phase peptide coupling using this compound as the amine component. These should be optimized for specific substrates and scales.

Protocol 1: General Coupling using HATU

This protocol describes the coupling of an N-protected amino acid to this compound using HATU.

Materials:

-

N-protected amino acid (e.g., Fmoc-L-Alanine)

-

This compound

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1M HCl (aqueous)

-

Saturated NaHCO₃ (aqueous)

-

Brine (saturated NaCl solution)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

-

Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.0 eq) dropwise while stirring. Allow the activation to proceed for 5-10 minutes.

-

Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.

-

Coupling: Add the neutralized H-Glu(OEt)-OEt solution to the activated amino acid solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

Protocol 2: General Coupling using DIC/HOBt

This protocol outlines a classic carbodiimide-mediated coupling.

Materials:

-

N-protected amino acid

-

This compound

-

Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or DMF

-

Standard workup and purification reagents as listed in Protocol 1.

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM or DMF.

-

Amine Addition: Add this compound (1.0 eq) and DIPEA (1.0 eq) to the solution to neutralize the salt.

-

Coupling Initiation: Cool the mixture to 0 °C and add DIC (1.1 eq) dropwise.

-

Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-12 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: Follow steps 6 and 7 from Protocol 1. The byproduct, diisopropylurea, is soluble in most organic solvents and is typically removed during workup and chromatography.

Mandatory Visualizations

The following diagrams illustrate the key processes and logical considerations in peptide coupling reactions involving this compound.

Caption: A generalized experimental workflow for solution-phase peptide coupling.

Caption: Logical path for selecting a suitable peptide coupling reagent.

References

Application Notes and Protocols for H-Glu(OEt)-OEt.HCl in Neuropharmacology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction